molecular formula C9H8N4O2 B13143217 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 61464-89-9

6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13143217
CAS No.: 61464-89-9
M. Wt: 204.19 g/mol
InChI Key: WXIJGAMZQGYRIQ-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.

Reaction Scheme:

  • Cyanuric chloride + Aniline → Intermediate
  • Intermediate + Base (e.g., sodium hydroxide) → this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or .

    Reduction: Reagents such as or .

    Substitution: Reagents such as (chlorine, bromine) or .

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.

    Materials Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Investigated for its herbicidal properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or interfere with DNA synthesis in microbial or cancer cells.

    Agriculture: It may disrupt photosynthesis or other vital processes in plants.

Comparison with Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with two amino groups.

    6-Chloro-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Chlorine substituent instead of an amino group.

Uniqueness:

  • The presence of an amino group at the 6-position and a phenyl group at the 1-position makes 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione unique in its reactivity and potential applications.

Properties

CAS No.

61464-89-9

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-amino-1-phenyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C9H8N4O2/c10-7-11-8(14)12-9(15)13(7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15)

InChI Key

WXIJGAMZQGYRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=O)NC2=O)N

Origin of Product

United States

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